3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole

Vue d'ensemble

Description

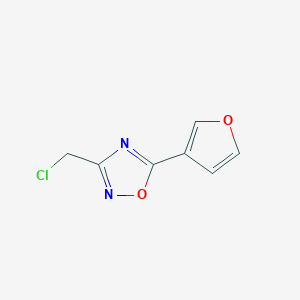

3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a furan ring and an oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole typically involves the reaction of furan-3-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Nucleophilic substitution: Substituted oxadiazoles with various functional groups.

Oxidation: Oxidized furan derivatives.

Reduction: Amino derivatives of oxadiazole.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: CHClNO

Molecular Weight: 184.58 g/mol

CAS Number: 1056157-29-9

This compound features a furan ring and an oxadiazole moiety, which contribute to its biological activity and chemical reactivity.

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole has been tested against various bacterial strains, indicating potential as a therapeutic agent in treating infections.

-

Anti-inflammatory Properties

- Research indicates that compounds containing the oxadiazole structure can modulate inflammatory responses. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting its use in developing anti-inflammatory drugs.

-

Anticancer Activity

- Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cells. Its mechanism involves the activation of specific pathways that lead to cell death, making it a candidate for further investigation in cancer therapy.

Material Science Applications

-

Polymer Chemistry

- The incorporation of this compound into polymer matrices enhances their thermal stability and mechanical properties. This has implications for developing advanced materials used in electronics and coatings.

-

Fluorescent Probes

- Due to its unique structure, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it suitable for applications in imaging and diagnostics.

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Study

- A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results indicated a strong inhibitory effect against Gram-positive bacteria.

-

Cancer Research

- In vitro studies demonstrated that this compound significantly reduced the viability of specific cancer cell lines through apoptosis induction mechanisms. Further research is needed to explore its potential as a chemotherapeutic agent.

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The furan and oxadiazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Chloromethyl)-5-(phenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a furan ring.

3-(Bromomethyl)-5-(furan-3-yl)-1,2,4-oxadiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is unique due to the presence of both a furan ring and an oxadiazole ring, which imparts distinct electronic and steric properties. This combination makes it a versatile compound for various applications in research and industry.

Activité Biologique

3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiplasmodial, antibacterial, and anticancer properties based on recent research findings.

Antiplasmodial Activity

Recent studies have highlighted the potential of oxadiazole derivatives in combating malaria. For instance, a study focused on various 1,3,4-oxadiazole compounds demonstrated significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Compounds similar to this compound showed promising in vitro activity with IC50 values below 40 nM against drug-sensitive and multi-drug resistant strains of the parasite .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications at specific positions on the oxadiazole ring could enhance antiplasmodial efficacy. For example:

- Compound A : IC50 = 0.50 μM against PfDd2 (multi-drug resistant strain).

- Compound B : IC50 = 0.57 μM against PfDd2.

These findings suggest that the presence of specific substituents significantly influences biological activity .

Antibacterial Activity

The antibacterial potential of oxadiazoles has also been investigated. A study reported that derivatives of 1,3,4-oxadiazoles exhibited enhanced antibacterial activity compared to traditional antibiotics. Specifically, compounds derived from oxadiazoles showed a 16 to 32-fold increase in effectiveness against various bacterial strains .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Compound 1 | E. coli | 0.5 µg/mL |

| Compound 2 | S. aureus | 0.25 µg/mL |

| Compound 3 | Pseudomonas aeruginosa | 0.75 µg/mL |

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Research indicates that this compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels.

Case Study: Cytotoxicity Assay

In a study assessing cytotoxic effects on leukemia and breast cancer cell lines:

- CEM-13 Cell Line : IC50 = 0.12 µM.

- MCF-7 Cell Line : IC50 = 15.63 µM.

These results indicate that the compound exhibits potent cytotoxicity at sub-micromolar concentrations against certain cancer types .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 | 0.12 | Apoptosis induction |

| MCF-7 | 15.63 | Caspase activation |

| U-937 | <0.5 | p53 modulation |

Propriétés

IUPAC Name |

3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c8-3-6-9-7(12-10-6)5-1-2-11-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMAUSTTXYGYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.